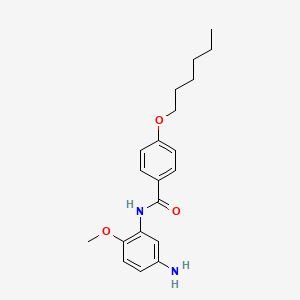

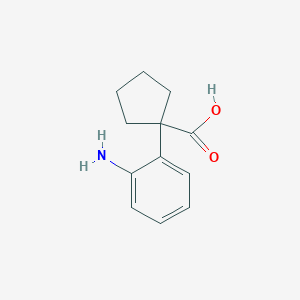

![molecular formula C12H14BrNO3 B1531352 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid CAS No. 1407457-23-1](/img/structure/B1531352.png)

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid

Overview

Description

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid (1-BrMPA) is a synthetic organic compound that has been studied extensively for its potential applications in scientific research. 1-BrMPA is an azetidine-3-carboxylic acid derivative with a bromo-substituted phenylmethyl moiety, and is part of a larger class of azetidine-3-carboxylic acid derivatives known for their versatile reactivity and potential for use in various applications.

Scientific Research Applications

Prodrug Design

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid is explored in the context of prodrug design. Prodrugs are modified versions of active drugs that undergo transformation in the body to release the active substance. This approach is employed to improve the bioavailability, solubility, or stability of drugs. For instance, 5'-O-ester prodrugs of AZT, a medication for HIV, are designed to enhance their effectiveness and overcome limitations like low activity and rapid development of resistance. These prodrugs, which include azetidine derivatives, aim to improve anti-HIV activity, enhance blood-brain barrier penetration, and modify pharmacokinetic properties (Parang, Wiebe, & Knaus, 2000).

Antiviral Activity

Research on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which includes azetidine derivatives, has shown significant antiretroviral activity, particularly against HIV. These compounds inhibit retrovirus replication in cell culture, demonstrating their potential as effective treatments for viral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Neurological Applications

In the context of neuroscience, azetidine derivatives like trans-azetidine-2,4-dicarboxylic acid have been studied for their role in enhancing long-term potentiation in the brain, which is crucial for memory and learning. These substances act as agonists for metabotropic glutamate receptors, suggesting their potential use in treating neurological disorders or in understanding brain function (Manahan‐Vaughan & Reymann, 1996).

Agricultural and Environmental Research

Azetidine derivatives have been studied in the context of plant physiology. For example, azetidine 2-carboxylic acid, a structural analog of proline, has been used to investigate the relationship between protein synthesis and ion transport in plants. Such studies provide insights into how plants regulate ion transport and respond to environmental stressors (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Medicinal Chemistry

In medicinal chemistry, azetidine derivatives are synthesized for potential use as building blocks. For instance, the synthesis of 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, demonstrates the ongoing research in creating new molecules that could be used in drug development (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).

Immunomodulatory Effects

Research on sphingosine-1-phosphate (S1P) receptor agonists, including azetidine derivatives like 1-[(6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid, has shown promise in treating autoimmune diseases. These substances exhibit selectivity for specific S1P receptors, which is crucial for managing diseases like multiple sclerosis (Kurata et al., 2017).

properties

IUPAC Name |

1-[(5-bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c1-17-11-3-2-10(13)4-8(11)5-14-6-9(7-14)12(15)16/h2-4,9H,5-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFZATRFAZBYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CN2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

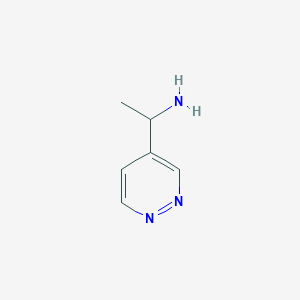

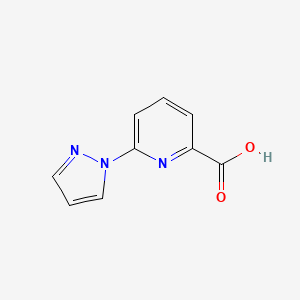

![1-[6-(Propan-2-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B1531269.png)

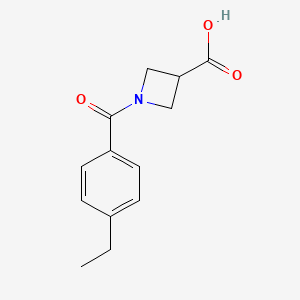

![1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531271.png)

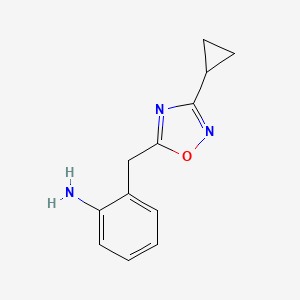

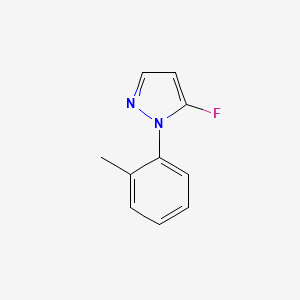

![1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine](/img/structure/B1531275.png)

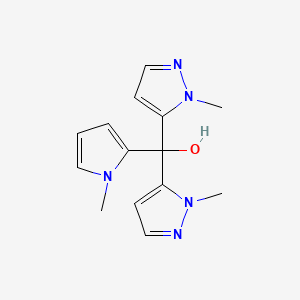

![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1531278.png)

![4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1531279.png)

![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B1531286.png)